2-Butylpyridine

Description

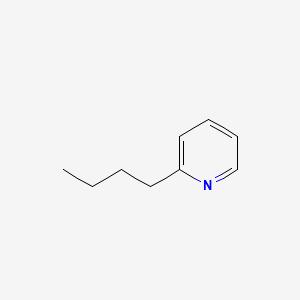

Structure

3D Structure

Properties

IUPAC Name |

2-butylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-2-3-6-9-7-4-5-8-10-9/h4-5,7-8H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSOSINJPNKUJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198597 | |

| Record name | 2-Butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5058-19-5 | |

| Record name | 2-Butylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5058-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005058195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54XCM5F4F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Butylpyridine chemical properties and structure

An In-Depth Technical Guide to 2-Butylpyridine: Chemical Properties and Structure

Introduction

2-Butylpyridine is an organic compound belonging to the family of pyridines. It is characterized by a pyridine ring substituted with a butyl group at the second position. This structural feature imparts specific chemical and physical properties that make it a molecule of interest in various chemical syntheses, including as a building block for more complex molecules in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the chemical properties, structure, reactivity, and applications of 2-butylpyridine, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

2-Butylpyridine consists of a heterocyclic aromatic pyridine ring with a C₅H₄N core, to which a butyl (C₄H₉) group is attached at the carbon atom adjacent to the nitrogen. The presence of the nitrogen atom in the ring makes it a weak base.

Chemical Structure

The structure of 2-butylpyridine can be represented as follows:

Caption: 2D structure of 2-Butylpyridine.

Nomenclature and Identifiers

Physicochemical Properties

The physical and chemical properties of 2-butylpyridine are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 135.21 g/mol | [1][2] |

| Density | 0.907 g/mL | [2] |

| Melting Point | 97 °C | [2] |

| Refractive Index | 1.480 | [2] |

| Hydrogen Bond Donor Count | 0 | [1][4] |

| Hydrogen Bond Acceptor Count | 1 | [1][4] |

| Rotatable Bond Count | 3 | [1] |

| XLogP3 | 2.3 | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2-butylpyridine.

-

Mass Spectrometry : The electron ionization (EI) mass spectrum of 2-butylpyridine typically shows a molecular ion peak (M+) at m/z 135.[5][6] Common fragmentation patterns involve the loss of alkyl fragments from the butyl chain. The base peak is often observed at m/z 93, corresponding to the pyridylmethyl cation.[1]

-

NMR Spectroscopy :

-

¹H NMR : The proton NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the butyl group. The aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm), while the butyl protons would be found in the upfield region (δ 0.9-2.8 ppm).

-

¹³C NMR : The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule.[7] The aromatic carbons would resonate in the δ 120-160 ppm range, and the aliphatic carbons would appear at higher field strengths.

-

-

Infrared (IR) Spectroscopy : The IR spectrum of 2-butylpyridine would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl chain, as well as C=C and C=N stretching vibrations of the pyridine ring.[8]

Reactivity and Chemical Behavior

The chemical reactivity of 2-butylpyridine is influenced by both the pyridine ring and the butyl substituent.

-

Basicity : The nitrogen atom in the pyridine ring has a lone pair of electrons, making 2-butylpyridine a weak base. It can be protonated by strong acids to form pyridinium salts.

-

Reactions of the Pyridine Ring : The pyridine ring can undergo electrophilic aromatic substitution, although it is less reactive than benzene due to the electron-withdrawing effect of the nitrogen atom. It can also undergo nucleophilic substitution, particularly at the 2- and 4-positions.

-

Steric Hindrance : The butyl group at the 2-position can exert steric hindrance, which may influence the accessibility of the nitrogen lone pair and the reactivity of the adjacent positions on the ring.[3] This is a well-documented phenomenon in related, more sterically encumbered molecules like 2,6-di-tert-butylpyridine, which is known as a non-nucleophilic base.[9][10][11]

Caption: General electrophilic substitution reaction of 2-butylpyridine.

Synthesis of 2-Butylpyridine

A common method for the synthesis of 2-alkylpyridines involves the reaction of pyridine with an organolithium reagent, followed by an alkyl halide. A general workflow is outlined below.

Experimental Protocol: Synthesis via Organolithium Reagent

-

Reaction Setup : A solution of pyridine in an anhydrous aprotic solvent (e.g., diethyl ether or THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Organolithium : The solution is cooled to a low temperature (typically -78 °C), and a solution of butyllithium in hexanes is added dropwise with stirring.

-

Reaction Time : The reaction mixture is stirred at low temperature for a specified period to allow for the formation of the lithiated pyridine intermediate.

-

Quenching : The reaction is quenched by the addition of a suitable electrophile, in this case, a butyl halide (e.g., butyl bromide).

-

Workup : The reaction mixture is allowed to warm to room temperature and is then quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

Purification : The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield pure 2-butylpyridine.

Caption: General workflow for the synthesis of 2-butylpyridine.

Applications in Research and Drug Development

Substituted pyridines are important scaffolds in medicinal chemistry.[12] While direct applications of 2-butylpyridine in marketed drugs are not widely documented, its structural motif is relevant. For example, derivatives like 2-amino-5-tert-butylpyridine have been synthesized as fragments for drug discovery, showing improved physicochemical properties over their aniline counterparts.[13][14] The butyl group can modulate lipophilicity, which is a critical parameter for drug absorption and distribution. Therefore, 2-butylpyridine serves as a valuable starting material for the synthesis of novel compounds with potential biological activity.

Safety and Handling

2-Butylpyridine should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

-

General Hazards : Information on the specific toxicity of 2-butylpyridine is limited.[15] However, related compounds can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[16]

-

Personal Protective Equipment (PPE) : It is recommended to wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[15]

-

First Aid Measures :

-

In case of skin contact : Wash with plenty of soap and water.

-

In case of eye contact : Rinse cautiously with water for several minutes.

-

If inhaled : Move the person into fresh air.

-

If swallowed : Rinse mouth with water. Seek medical attention.[15]

-

-

Disposal : Dispose of in accordance with local, state, and federal regulations. The material may be disposed of by incineration at a licensed chemical destruction plant.[15]

Conclusion

2-Butylpyridine is a versatile chemical compound with a well-defined structure and a range of interesting chemical properties. Its reactivity, governed by the interplay of the pyridine ring and the butyl substituent, makes it a useful building block in organic synthesis. For researchers and professionals in drug development, understanding the fundamental characteristics of 2-butylpyridine can open avenues for the design and synthesis of new molecular entities with potential therapeutic applications.

References

-

Cheméo. (n.d.). 2-tert-Butylpyridine (CAS 5944-41-2) - Chemical & Physical Properties. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78750, 2-Butylpyridine. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 238302, 2-Sec-butylpyridine. Retrieved from [Link].

-

Stenutz, R. (n.d.). 2-butylpyridine. Retrieved from [Link].

-

Wikipedia. (n.d.). 2,6-Di-tert-butylpyridine. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138630, 2-tert-Butylpyridine. Retrieved from [Link].

-

NIST. (n.d.). Pyridine, 2-butyl-. In NIST Chemistry WebBook. Retrieved from [Link].

-

ChemSynthesis. (n.d.). 2-butylpyridine. Retrieved from [Link].

-

Journal of the American Chemical Society. (n.d.). Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. Retrieved from [Link].

-

NIST. (n.d.). 2-tert-Butylpyridine. In NIST Chemistry WebBook. Retrieved from [Link].

-

The Journal of Organic Chemistry. (n.d.). Alkylation of pyridine with tert-butyllithium. Convenient syntheses of 2,6-di-tert-butylpyridine and 2,4,6-tri-tert-butylpyridine. Retrieved from [Link].

-

ChemSynthesis. (n.d.). 2-tert-butylpyridine. Retrieved from [Link].

-

NIST. (n.d.). 2-tert-Butylpyridine. In NIST Chemistry WebBook. Retrieved from [Link].

-

PubMed. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Retrieved from [Link].

-

NIST. (n.d.). Pyridine, 2-butyl-. In NIST Chemistry WebBook. Retrieved from [Link].

-

LookChem. (n.d.). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Retrieved from [Link].

-

NIST. (n.d.). Pyridine, 2-butyl-. In NIST Chemistry WebBook. Retrieved from [Link].

-

SpectraBase. (n.d.). 2,6-Di-tert-Butylpyridine. Retrieved from [Link].

-

SpectraBase. (n.d.). 2-Tert-butylpyridine. Retrieved from [Link].

-

NIST. (n.d.). Pyridine, 2-butyl-. In NIST Chemistry WebBook. Retrieved from [Link].

-

GRAYU. (n.d.). Phytochemical: 2-Butylpyridine. Retrieved from [Link].

Sources

- 1. 2-Butylpyridine | C9H13N | CID 78750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-butylpyridine [stenutz.eu]

- 3. Pyridine, 2-butyl- [webbook.nist.gov]

- 4. 2-Sec-butylpyridine | C9H13N | CID 238302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-tert-Butylpyridine [webbook.nist.gov]

- 6. Pyridine, 2-butyl- [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-tert-Butylpyridine [webbook.nist.gov]

- 9. 2,6-Di-tert-butylpyridine - Wikipedia [en.wikipedia.org]

- 10. 2,6-Di-tert-butylpyridine = 97 585-48-8 [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lookchem.com [lookchem.com]

- 15. echemi.com [echemi.com]

- 16. 2-tert-Butylpyridine | C9H13N | CID 138630 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 2-Butylpyridine

<

Abstract

This comprehensive technical guide provides a detailed exploration of the synthesis and purification of 2-butylpyridine, a valuable heterocyclic compound with applications in pharmaceuticals and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into prevalent synthetic methodologies, including classical alkylation strategies and modern catalytic approaches. Each section elucidates the underlying chemical principles, provides detailed experimental protocols, and discusses the critical parameters that govern reaction outcomes. Furthermore, this guide presents a thorough overview of purification techniques essential for obtaining high-purity 2-butylpyridine, a prerequisite for its use in sensitive applications. Safety considerations and analytical characterization are also addressed to ensure safe and effective laboratory practices.

Introduction: The Significance of 2-Butylpyridine

2-Butylpyridine is a substituted pyridine derivative featuring a butyl group at the C2 position of the pyridine ring. This structural motif imparts unique physicochemical properties that make it a valuable intermediate in organic synthesis. The pyridine ring, being an electron-deficient heterocycle, and the alkyl substituent contribute to its utility as a ligand in coordination chemistry, a building block in the synthesis of complex organic molecules, and a precursor to various functional materials. The precise control over its synthesis and purity is paramount for its successful application in research and development, particularly within the pharmaceutical industry where impurities can have significant consequences.

Synthetic Strategies for 2-Butylpyridine

The introduction of an alkyl group onto the pyridine ring can be achieved through several synthetic routes. The choice of method often depends on factors such as desired regioselectivity, substrate scope, and scalability. This section will delve into two primary strategies: direct alkylation of pyridine and transition-metal-catalyzed cross-coupling reactions.

Direct Alkylation of Pyridine: A Classical Approach

Direct C-H functionalization of pyridine presents a straightforward route to 2-butylpyridine. These reactions typically involve the generation of a nucleophilic butyl species or a butyl radical that subsequently attacks the electron-deficient pyridine ring.

The reaction of pyridine with organolithium reagents, such as n-butyllithium, is a well-established method for introducing alkyl groups. The reaction proceeds via nucleophilic addition to the pyridine ring.

Reaction Principle: n-Butyllithium acts as a strong nucleophile, preferentially attacking the C2 and C6 positions of the pyridine ring, which are the most electrophilic sites. This addition forms a dihydropyridine intermediate, which can then be oxidized to the desired 2-butylpyridine. The regioselectivity can be influenced by the choice of solvent and the aggregation state of the alkyllithium reagent.[1] For instance, using sec-butyllithium in a coordinating solvent mixture can favor C2-alkylation.[1]

Experimental Protocol: Synthesis of 2-Butylpyridine via Lithiation

-

Materials: Pyridine, n-butyllithium (in hexanes), anhydrous tetrahydrofuran (THF), elemental sulfur (or other oxidizing agent), diethyl ether, saturated aqueous sodium bicarbonate, anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of pyridine (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq.) dropwise.

-

Stir the resulting orange-red solution at -78 °C for 1 hour.

-

Add a solution of elemental sulfur (1.2 eq.) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by fractional distillation.

-

Causality Behind Experimental Choices:

-

The use of low temperatures (-78 °C) is crucial to control the reactivity of the highly basic n-butyllithium and to prevent side reactions.

-

Anhydrous conditions are essential as organolithium reagents are highly reactive towards water.

-

The choice of an oxidizing agent like sulfur is to rearomatize the dihydropyridine intermediate to the stable pyridine ring system.

Diagram: Workflow for 2-Butylpyridine Synthesis via Lithiation

Caption: A streamlined workflow for the synthesis of 2-butylpyridine using organolithium chemistry.

The Minisci reaction offers a powerful method for the direct alkylation of electron-deficient heterocycles through a radical mechanism.[2] This reaction is particularly advantageous due to the use of readily available and inexpensive starting materials.[2]

Reaction Principle: The Minisci reaction involves the generation of a butyl radical from a suitable precursor, such as pentanoic acid (valeric acid), through oxidative decarboxylation.[3] This radical then attacks the protonated pyridine ring, which is more susceptible to radical addition.[3] The reaction is typically carried out in an acidic medium to ensure protonation of the pyridine nitrogen.[2] A silver catalyst and a persulfate oxidant are commonly employed to facilitate the radical generation.[3]

Experimental Protocol: Minisci Synthesis of 2-Butylpyridine

-

Materials: Pyridine, pentanoic acid, silver nitrate (AgNO₃), ammonium persulfate ((NH₄)₂S₂O₈), sulfuric acid (H₂SO₄), dichloromethane, saturated aqueous sodium bicarbonate, anhydrous sodium sulfate.

-

Procedure:

-

In a round-bottom flask, dissolve pyridine (1.0 eq.) and pentanoic acid (1.5 eq.) in a mixture of water and dichloromethane.

-

Add sulfuric acid to acidify the mixture.

-

Add a catalytic amount of silver nitrate (0.1 eq.).

-

Heat the mixture to 50-60 °C and add a solution of ammonium persulfate (2.0 eq.) in water dropwise over 30 minutes.

-

Stir the reaction at this temperature for 2-3 hours.

-

Cool the reaction to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or distillation.

-

Causality Behind Experimental Choices:

-

The acidic conditions are necessary to protonate the pyridine, increasing its reactivity towards the nucleophilic alkyl radical.[2]

-

Silver nitrate acts as a catalyst for the oxidative decarboxylation of the carboxylic acid to generate the butyl radical.[3]

-

Ammonium persulfate is a strong oxidizing agent that regenerates the active silver species and drives the reaction forward.[2]

Diagram: Mechanism of the Minisci Reaction

Caption: A simplified representation of the key steps in the Minisci reaction for 2-butylpyridine synthesis.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. These methods offer high efficiency, regioselectivity, and functional group tolerance. For the synthesis of 2-butylpyridine, this typically involves coupling a 2-halopyridine with a butyl-containing organometallic reagent.

Reaction Principle: A common strategy is the Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with an organic halide.[4] In this case, 2-bromopyridine would be reacted with a butylboronic acid derivative in the presence of a palladium catalyst and a base.[4] Other cross-coupling reactions, such as Negishi (using an organozinc reagent) or Kumada (using a Grignard reagent), can also be employed.

Experimental Protocol: Suzuki-Miyaura Coupling for 2-Butylpyridine

-

Materials: 2-Bromopyridine, butylboronic acid pinacol ester, palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., SPhos), potassium carbonate (K₂CO₃), toluene, water.

-

Procedure:

-

To a reaction vessel, add 2-bromopyridine (1.0 eq.), butylboronic acid pinacol ester (1.2 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.02 eq.), and the phosphine ligand (0.04 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon).

-

Add degassed toluene and water (e.g., 4:1 ratio).

-

Heat the mixture to 100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Causality Behind Experimental Choices:

-

The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[4]

-

The phosphine ligand stabilizes the palladium catalyst and influences its reactivity and selectivity.

-

The base is required to activate the organoboron reagent for the transmetalation step.[4]

Purification of 2-Butylpyridine

Obtaining high-purity 2-butylpyridine is critical for its intended applications. The choice of purification method depends on the nature of the impurities present, which can include unreacted starting materials, regioisomers (e.g., 4-butylpyridine), and byproducts from side reactions.[5][6]

Fractional Distillation

Fractional distillation is a highly effective technique for separating liquids with different boiling points. 2-Butylpyridine has a boiling point of approximately 191.6 °C at 760 mmHg.[7] This method is particularly useful for removing impurities with significantly different volatilities, such as residual solvents or unreacted pyridine.

Protocol for Fractional Distillation:

-

Set up a fractional distillation apparatus with a Vigreux column or a packed column to enhance separation efficiency.

-

Place the crude 2-butylpyridine in the distillation flask with a few boiling chips.

-

Heat the flask gently and collect the fractions at their respective boiling points.

-

Monitor the temperature at the still head closely to ensure a clean separation.

-

Collect the fraction corresponding to the boiling point of 2-butylpyridine.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For 2-butylpyridine, silica gel is a commonly used stationary phase.

Protocol for Column Chromatography:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.

-

Dissolve the crude 2-butylpyridine in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

The identity and purity of the synthesized 2-butylpyridine should be confirmed using appropriate analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for confirming the molecular weight of 2-butylpyridine and assessing its purity by separating it from volatile impurities.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the connectivity of the atoms and the position of the butyl group on the pyridine ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

Table 1: Key Analytical Data for 2-Butylpyridine

| Analytical Technique | Expected Results |

| GC-MS | Molecular ion peak at m/z = 135.[8] |

| ¹H NMR (CDCl₃) | Aromatic protons in the range of δ 7.0-8.5 ppm; Aliphatic protons of the butyl group in the range of δ 0.9-2.8 ppm. |

| ¹³C NMR (CDCl₃) | Aromatic carbons in the range of δ 120-160 ppm; Aliphatic carbons in the range of δ 13-40 ppm. |

| Boiling Point | ~191.6 °C at 760 mmHg.[7] |

Safety Considerations

2-Butylpyridine should be handled with appropriate safety precautions in a well-ventilated fume hood.[9] It is important to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid inhalation, ingestion, and skin contact.[9] In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[9] Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.

Conclusion

The synthesis and purification of 2-butylpyridine can be accomplished through various methodologies, each with its own set of advantages and considerations. The choice of a specific synthetic route will depend on the available resources, desired scale, and purity requirements. A thorough understanding of the underlying reaction mechanisms and purification principles is essential for achieving optimal results. By following the detailed protocols and adhering to the safety guidelines presented in this guide, researchers can confidently prepare high-purity 2-butylpyridine for their scientific endeavors.

References

-

Minisci reaction - Wikipedia. (n.d.). Retrieved from [Link]

- Das, B., & Lu, P. (2021). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society, 143(49), 20694–20701.

-

2-tert-Butylpyridine | C9H13N | CID 138630 - PubChem. (n.d.). Retrieved from [Link]

- Francis, R. F., Wisener, J. T., & Davis, W. (1983). Alkylation of pyridine with tert-butyllithium. Convenient syntheses of 2,6-di-tert-butylpyridine and 2,4,6-tri-tert-butylpyridine. The Journal of Organic Chemistry, 48(10), 1753–1755.

-

2,6-Di-tert-butylpyridine - Wikipedia. (n.d.). Retrieved from [Link]

- Rouquet, G., Blakemore, D. C., & Ley, S. V. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.

-

Preparation of Pyridines, Part 4: By Alkylation and Vinylation - YouTube. (2022). Retrieved from [Link]

- Francis, R. F., Davis, W., & Wisener, J. T. (1983). Reaction intermediates in the alkylation of pyridine with tert-butyllithium. The Journal of Organic Chemistry, 48(10), 1755–1757.

- Brown, H. C., & Kanner, B. (1953). Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. Journal of the American Chemical Society, 75(16), 3865–3869.

-

2-butylpyridine - 5058-19-5, C9H13N, density, melting point, boiling point, structural formula, synthesis. (n.d.). Retrieved from [Link]

- Procter, D. J., & Jones, K. (2019). Recent Advances in Minisci-Type Reactions. Topics in Current Chemistry, 377(3), 20.

- Dong, J., & Wang, Q. (2020). Photocatalytic Minisci Reaction. In Photocatalysis in Organic Synthesis (pp. 1-45). De Gruyter.

-

The Minisci Reaction. (n.d.). Retrieved from [Link]

- Shields, J. D., & Gray, D. L. (2013). Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine. Tetrahedron Letters, 54(36), 4979–4981.

-

2-butylpyridine - Stenutz. (n.d.). Retrieved from [Link]

- Singh, R., Kumar, A., & Singh, V. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 28(13), 5085.

- Shields, J. D., & Gray, D. L. (2013). Substituted 2,2′-Bipyridines by Nickel Catalysis: 4,4′-Di-tert-butyl-2,2′-bipyridine. Tetrahedron Letters, 54(36), 4979-4981.

-

2-Butylpyridine - LookChem. (n.d.). Retrieved from [Link]

-

2-Butylpyridine | C9H13N | CID 78750 - PubChem. (n.d.). Retrieved from [Link]

- Fletcher, N. C., & Keene, F. R. (1998). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands. Journal of the Chemical Society, Dalton Transactions, (15), 2293–2300.

-

2,2'-Bipyridine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Tech Note: Analyzing Purification for Optimized Bioseparation - kbDNA. (2021). Retrieved from [Link]

- Brown, H. C., & Kanner, B. (1966). 2,6-DI-BUTYLPYRIDINE—AN UNUSUAL PYRIDINE BASE. Journal of the American Chemical Society, 88(5), 986–992.

-

2-tert-Butylpyridine - NIST WebBook. (n.d.). Retrieved from [Link]

Sources

Spectroscopic Characterization of 2-Butylpyridine: A Comprehensive Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 2-butylpyridine (C₉H₁₃N), a heterocyclic aromatic organic compound.[1][2] This document is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a detailed examination of its mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data. Understanding the spectroscopic signature of 2-butylpyridine is crucial for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes.

Molecular Structure and Spectroscopic Overview

2-Butylpyridine is a derivative of pyridine with a butyl group attached to the second carbon atom of the pyridine ring. Its molecular formula is C₉H₁₃N, and it has a molecular weight of approximately 135.21 g/mol .[1][2] The structural features of 2-butylpyridine, including the aromatic pyridine ring and the aliphatic butyl chain, give rise to a unique spectroscopic fingerprint that can be effectively characterized by a combination of analytical techniques.

This guide will delve into the specifics of each major spectroscopic method, providing both the data and the scientific rationale behind the interpretation and acquisition of the spectra.

Caption: Overview of Spectroscopic Techniques for 2-Butylpyridine Analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For 2-butylpyridine, electron ionization (EI) is a common method for generating ions, which then provides information about the molecular weight and fragmentation pattern of the molecule.

Mass Spectrum Data

The mass spectrum of 2-butylpyridine is characterized by a molecular ion peak and several fragment ions. The data presented below is a compilation from the National Institute of Standards and Technology (NIST) and PubChem databases.[1][2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 135 | ~25 | [M]⁺ (Molecular Ion) |

| 120 | ~15 | [M - CH₃]⁺ |

| 106 | ~30 | [M - C₂H₅]⁺ |

| 93 | 100 | [M - C₃H₆]⁺ (Tropylium-like ion) |

| 77 | ~15 | [C₆H₅]⁺ |

| 51 | ~10 | [C₄H₃]⁺ |

Interpretation of the Mass Spectrum

The mass spectrum of 2-butylpyridine provides valuable structural information. The molecular ion peak at m/z 135 confirms the molecular weight of the compound.[1][2] The base peak at m/z 93 is particularly diagnostic and is attributed to the loss of a propylene molecule (C₃H₆) via a McLafferty-type rearrangement, a common fragmentation pathway for alkyl-substituted aromatic compounds. The presence of a butyl group is indicated by the loss of methyl (m/z 120) and ethyl (m/z 106) radicals. The peak at m/z 77 is characteristic of a phenyl-like fragment, suggesting the stability of the aromatic ring.

Caption: Key Fragmentation Pathways of 2-Butylpyridine in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry

Objective: To obtain a mass spectrum of 2-butylpyridine using electron ionization.

Methodology:

-

Sample Introduction: A dilute solution of 2-butylpyridine in a volatile solvent (e.g., methanol or dichloromethane) is injected into the gas chromatograph (GC) coupled to the mass spectrometer. The GC separates the analyte from any impurities.

-

Ionization: As the 2-butylpyridine elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺).

-

Fragmentation: The excess energy from the electron impact can cause the molecular ion to fragment into smaller, charged species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons in 2-butylpyridine, assuming a deuterated chloroform (CDCl₃) solvent.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (Pyridine) | ~8.5 | Doublet | ~4.5 |

| H-4 (Pyridine) | ~7.6 | Triplet of doublets | ~7.7, 1.8 |

| H-3 (Pyridine) | ~7.1 | Doublet | ~7.7 |

| H-5 (Pyridine) | ~7.0 | Triplet | ~6.0 |

| α-CH₂ (Butyl) | ~2.8 | Triplet | ~7.6 |

| β-CH₂ (Butyl) | ~1.7 | Sextet | ~7.5 |

| γ-CH₂ (Butyl) | ~1.4 | Sextet | ~7.4 |

| δ-CH₃ (Butyl) | ~0.9 | Triplet | ~7.3 |

Interpretation of the Predicted ¹H NMR Spectrum

The aromatic protons of the pyridine ring are expected to appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The proton at the C-6 position (H-6) is the most deshielded due to its proximity to the electronegative nitrogen atom. The protons of the butyl chain appear in the upfield region (δ 0.9-2.8 ppm). The α-methylene protons are the most deshielded among the butyl protons due to their direct attachment to the pyridine ring. The splitting patterns (multiplicities) arise from spin-spin coupling with adjacent protons and provide valuable information about the connectivity of the atoms.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum of 2-butylpyridine.

Methodology:

-

Sample Preparation: A solution of 2-butylpyridine (5-10 mg) is prepared in a deuterated solvent (~0.6 mL of CDCl₃) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to calibrate the chemical shift scale to 0 ppm.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned to the ¹H nucleus frequency, and the magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.

-

Shimming: The homogeneity of the magnetic field is optimized through a process called shimming to obtain sharp, well-resolved peaks.

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. Multiple scans are typically acquired and averaged to improve the signal-to-noise ratio.

-

Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to the internal standard.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (Pyridine) | ~162 |

| C-6 (Pyridine) | ~149 |

| C-4 (Pyridine) | ~136 |

| C-3 (Pyridine) | ~123 |

| C-5 (Pyridine) | ~121 |

| α-CH₂ (Butyl) | ~38 |

| β-CH₂ (Butyl) | ~31 |

| γ-CH₂ (Butyl) | ~22 |

| δ-CH₃ (Butyl) | ~14 |

Interpretation of the Predicted ¹³C NMR Spectrum

The carbon atoms of the pyridine ring are expected to resonate in the downfield region (δ 120-165 ppm), with the C-2 and C-6 carbons being the most deshielded due to their proximity to the nitrogen atom. The carbons of the butyl chain will appear in the upfield aliphatic region (δ 10-40 ppm).

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

-

Sample Concentration: A higher concentration of the sample (20-50 mg) is typically required due to the low natural abundance (1.1%) of the ¹³C isotope.

-

Acquisition Parameters: A wider spectral width is used to accommodate the larger chemical shift range of ¹³C. A greater number of scans is also necessary to achieve an adequate signal-to-noise ratio.

-

Proton Decoupling: ¹³C NMR spectra are usually acquired with broadband proton decoupling to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable tool for identifying the functional groups present in a molecule.

Predicted Infrared Absorption Data

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2960-2850 | C-H stretch (aliphatic) | Strong |

| 1600-1580 | C=C stretch (aromatic ring) | Medium-Strong |

| 1500-1400 | C=C stretch (aromatic ring) | Medium-Strong |

| 1465-1450 | C-H bend (aliphatic CH₂) | Medium |

| 1380-1370 | C-H bend (aliphatic CH₃) | Medium |

| 780-740 | C-H out-of-plane bend (aromatic) | Strong |

Interpretation of the Predicted IR Spectrum

The IR spectrum of 2-butylpyridine is expected to show characteristic absorptions for both the aromatic pyridine ring and the aliphatic butyl group. The C-H stretching vibrations of the aromatic ring will appear above 3000 cm⁻¹, while those of the butyl group will be just below 3000 cm⁻¹. The C=C stretching vibrations of the pyridine ring will give rise to two distinct bands in the 1600-1400 cm⁻¹ region. The strong band in the 780-740 cm⁻¹ region is indicative of the out-of-plane C-H bending for a 2-substituted pyridine.

Caption: Workflow for Acquiring an FT-IR Spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Objective: To obtain an infrared spectrum of liquid 2-butylpyridine.

Methodology:

-

Background Spectrum: A background spectrum is collected with no sample on the ATR crystal. This is done to subtract the absorbance of the atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.

-

Sample Application: A small drop of neat 2-butylpyridine is placed directly onto the ATR crystal.

-

Spectrum Acquisition: The IR beam is passed through the ATR crystal, where it undergoes total internal reflection. At the points of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies.

-

Data Processing: The resulting interferogram is converted to an IR spectrum by Fourier transformation. The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

-

Cleaning: The ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.

Conclusion

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78750, 2-Butylpyridine. Retrieved from [Link].

-

NIST (2024). 2-tert-Butylpyridine. In NIST Chemistry WebBook. Retrieved from [Link].

-

NIST (2024). Pyridine, 2-butyl-. In NIST Chemistry WebBook. Retrieved from [Link].

-

Stenutz, R. (n.d.). 2-butylpyridine. In Stenutz. Retrieved from [Link].

-

PubChem (n.d.). 2-tert-Butylpyridine. Retrieved from [Link].

-

PubChem (n.d.). 2,6-Di-tert-butylpyridine. Retrieved from [Link].

-

Wikipedia (n.d.). 2,6-Di-tert-butylpyridine. Retrieved from [Link].

-

SpectraBase (n.d.). 2,6-Di-tert-Butylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link].

-

NIST (n.d.). 2-tert-Butylpyridine. Retrieved from [Link].

-

SpectraBase (n.d.). 2,4-DI-tert-BUTYLPYRIDINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link].

-

SpectraBase (n.d.). 2,6-Di-tert-butyl-4-methylpyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link].

-

SpectraBase (n.d.). 2-Tert-butylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link].

-

Oregon State University (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link].

-

University of California, Davis (n.d.). 13 Carbon NMR. Retrieved from [Link].

-

Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link].

-

California State University Stanislaus (2023). Proton NMR Chemical Shifts. Retrieved from [Link].

-

University of Colorado Boulder (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link].

-

ResearchGate (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link].

-

Compound Interest (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link].

-

PubChemLite (n.d.). 2-butylpyridine (C9H13N). Retrieved from [Link].

Sources

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 2-Butylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butylpyridine, a heterocyclic aromatic organic compound, represents a significant scaffold in the landscape of medicinal chemistry and materials science. As a derivative of pyridine, it possesses a unique combination of steric and electronic properties conferred by the butyl group at the 2-position of the pyridine ring. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core physical and chemical characteristics of 2-butylpyridine. By delving into its structural attributes, physicochemical parameters, reactivity, and spectroscopic signature, this document aims to equip the reader with the foundational knowledge necessary for its effective application in research and development. The strategic incorporation of the butyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making 2-butylpyridine a valuable building block in the design of novel therapeutic agents.

Core Physical and Chemical Properties

The physical and chemical properties of 2-butylpyridine are fundamental to its handling, reactivity, and application. These properties are summarized in the table below, followed by a more detailed discussion.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃N | |

| Molecular Weight | 135.21 g/mol | |

| Appearance | Colorless to pale yellow liquid | General knowledge |

| Boiling Point | ~191.6 °C at 760 mmHg | |

| Melting Point | 97 °C | |

| Density | ~0.911 g/cm³ | |

| Refractive Index | ~1.493 | |

| pKa (of conjugate acid) | ~5.91 (Predicted) | |

| LogP | ~2.42 (Predicted) | |

| CAS Number | 5058-19-5 |

Solubility: 2-Butylpyridine is generally immiscible with water but miscible with many organic solvents such as ethanol, methanol, acetone, and chloroform.[1][2] The butyl chain imparts significant nonpolar character, limiting its aqueous solubility.

Spectroscopic and Chromatographic Characterization

The structural elucidation and purity assessment of 2-butylpyridine rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of 2-butylpyridine, providing detailed information about the hydrogen and carbon framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-butylpyridine will exhibit characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the butyl group. The protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The protons of the butyl group will appear in the upfield region (δ 0.8-3.0 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms. The pyridine ring carbons will resonate in the downfield region (δ 120-160 ppm), while the butyl group carbons will appear in the upfield region (δ 10-40 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-butylpyridine will show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the alkyl chain, as well as C=N and C=C stretching vibrations of the pyridine ring.

-

~3050-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~2960-2850 cm⁻¹: Aliphatic C-H stretching vibrations of the butyl group.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~750-800 cm⁻¹: Out-of-plane C-H bending vibrations, characteristic of 2-substituted pyridines.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-butylpyridine, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (135.21).[3] Common fragmentation patterns involve the loss of alkyl fragments from the butyl chain. The base peak is often observed at m/z 93, corresponding to the pyridiniumyl cation after loss of a propyl radical.[4]

Chemical Reactivity and Synthesis

The chemical reactivity of 2-butylpyridine is influenced by the electron-withdrawing nature of the pyridine ring and the presence of the alkyl substituent.

Reactivity

-

Basicity: The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making 2-butylpyridine a weak base. It can be protonated by strong acids to form a pyridinium salt. The pKa of the conjugate acid is predicted to be around 5.91.[5]

-

N-Oxidation: The nitrogen atom can be oxidized using oxidizing agents like hydrogen peroxide or peroxy acids to form the corresponding N-oxide.

-

Reactions of the Butyl Group: The butyl group can undergo reactions typical of alkyl chains, although the proximity to the pyridine ring can influence reactivity. For instance, the benzylic-like protons on the carbon adjacent to the ring are more acidic than those in a simple alkane and can be deprotonated with a strong base to form a carbanion, which can then be alkylated.[6][7]

Synthesis

A common and effective method for the synthesis of 2-butylpyridine is the cross-coupling reaction between a 2-halopyridine and a butyl-containing organometallic reagent. A particularly useful approach involves the reaction of 2-chloropyridine with butylmagnesium bromide (a Grignard reagent) in the presence of a suitable catalyst.[8]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the determination of key physical properties and the synthesis of 2-butylpyridine.

Determination of Boiling Point (Micro-reflux method)

This method is suitable for small quantities of liquid and provides an accurate boiling point measurement.

Procedure:

-

Place approximately 0.5 mL of 2-butylpyridine into a small test tube.

-

Add a small magnetic stir bar.

-

Clamp the test tube in a heating block on a stirrer hotplate.

-

Suspend a thermometer with the bulb positioned about 1 cm above the liquid surface.

-

Gently heat the sample while stirring.

-

Observe the reflux ring (the level at which the vapor condenses and runs back down). The temperature at which this ring stabilizes is the boiling point.

Determination of Density

A straightforward method for determining the density of a liquid.

Procedure:

-

Accurately weigh a clean, dry graduated cylinder.

-

Add a known volume (e.g., 5.0 mL) of 2-butylpyridine to the graduated cylinder.

-

Reweigh the graduated cylinder containing the liquid.

-

Calculate the density using the formula: Density = (mass of liquid) / (volume of liquid).

Synthesis of 2-Butylpyridine via Grignard Reaction

This protocol describes a general procedure for the synthesis of 2-butylpyridine from 2-chloropyridine and butylmagnesium bromide.

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromobutane in anhydrous diethyl ether to the magnesium turnings to form butylmagnesium bromide. The reaction is exothermic and should be controlled.

-

In a separate flask, dissolve 2-chloropyridine in anhydrous tetrahydrofuran (THF).

-

Slowly add the prepared Grignard reagent to the 2-chloropyridine solution at a controlled temperature (e.g., 0 °C).

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure 2-butylpyridine.

Visualization of Key Workflows

Workflow for Synthesis of 2-Butylpyridine

Caption: Workflow for the synthesis of 2-Butylpyridine.

Workflow for Spectroscopic Analysis

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Butylpyridine | C9H13N | CID 78750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-tert-Butylpyridine [webbook.nist.gov]

- 5. escholarship.org [escholarship.org]

- 6. Preparation of isopropyl- and t-butyl-pyridines from methylpyridines by phase-transfer catalysed alkylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel - Google Patents [patents.google.com]

- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

2-Butylpyridine (CAS No. 5058-19-5): A Comprehensive Technical Guide to its Properties and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butylpyridine, a substituted pyridine derivative, is a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. Its unique molecular structure, featuring a butyl group attached to the pyridine ring, imparts specific physicochemical properties that are of interest to researchers and drug development professionals. This in-depth technical guide provides a comprehensive overview of the available information on 2-butylpyridine, with a strong focus on its CAS number, physicochemical characteristics, and crucial safety information to ensure its responsible and safe handling in a laboratory setting.

Physicochemical Properties of 2-Butylpyridine

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling and application. The following table summarizes the key properties of 2-butylpyridine.

| Property | Value | Source(s) |

| CAS Number | 5058-19-5 | [1] |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 190-192 °C at 760 mmHg | [2] |

| Density | Approximately 0.911 g/mL at 25°C | [2] |

| Flash Point | 68.33 °C (155.00 °F) - closed cup | [2] |

| Solubility | Soluble in alcohol. Limited solubility in water. | [2] |

Safety and Hazard Information

A critical aspect of working with any chemical is a comprehensive understanding of its potential hazards. As of the writing of this guide, a harmonized GHS classification for 2-n-butylpyridine is not available in major regulatory databases. Many safety data sheets indicate that the toxicological properties have not been fully investigated.

GHS Classification: A Read-Across Approach

In the absence of specific data for 2-n-butylpyridine, a read-across approach from its structural isomer, 2-tert-butylpyridine (CAS No. 5944-41-2), can provide valuable insights for a preliminary hazard assessment. It is crucial to note that while structurally similar, isomers can exhibit different toxicological profiles. Therefore, this information should be used to inform a conservative risk assessment.

The GHS classification for 2-tert-butylpyridine is as follows[3]:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory system , H335: May cause respiratory irritation.

Based on this, it is prudent to handle 2-n-butylpyridine with the assumption that it may possess similar hazards.

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is paramount when working with 2-butylpyridine. The following procedures are based on general best practices for handling pyridine derivatives and the potential hazards identified through the read-across assessment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

Caption: Personal Protective Equipment (PPE) workflow for handling 2-butylpyridine.

Engineering Controls

-

Ventilation: Always handle 2-butylpyridine in a well-ventilated area. A certified chemical fume hood is mandatory for all procedures involving this substance.

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.

Spill and Emergency Procedures

A clear and well-rehearsed emergency plan is critical.

Caption: Step-by-step emergency response plan for a 2-butylpyridine spill.

Toxicological and Environmental Fate: Data Gaps and Considerations

As previously mentioned, there is a significant lack of empirical data on the toxicological and environmental fate of 2-n-butylpyridine.

-

Toxicology: No definitive LD50 (oral, dermal) or LC50 (inhalation) values are publicly available. The potential for chronic effects, carcinogenicity, mutagenicity, and reproductive toxicity has not been determined. The read-across from 2-tert-butylpyridine suggests potential for acute oral toxicity, and skin, eye, and respiratory irritation[3].

-

Environmental Fate: Information on the biodegradability, bioaccumulation potential, and mobility in soil of 2-n-butylpyridine is scarce. Alkylpyridines, in general, are expected to be mobile in soil and may pose a risk to aquatic organisms[4][5]. The environmental impact of a release would need to be assessed on a case-by-case basis, considering local conditions.

Given these data gaps, a precautionary principle should be applied. All waste containing 2-butylpyridine must be treated as hazardous and disposed of in accordance with local, state, and federal regulations. Discharge into the environment must be strictly avoided.

Conclusion

2-Butylpyridine (CAS No. 5058-19-5) is a valuable chemical intermediate for which comprehensive safety data is currently lacking. This guide has provided the available physicochemical information and has utilized a scientifically justified read-across approach from its isomer, 2-tert-butylpyridine, to infer potential hazards. Researchers, scientists, and drug development professionals must handle this compound with a high degree of caution, implementing stringent safety protocols, including the consistent use of appropriate personal protective equipment and engineering controls. The absence of data should not be interpreted as an absence of hazard. A conservative and proactive approach to safety is essential for the responsible use of 2-butylpyridine in research and development.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 138630, 2-tert-Butylpyridine. Retrieved from [Link].

-

The Good Scents Company. (n.d.). 2-butyl pyridine. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78750, 2-Butylpyridine. Retrieved from [Link].

- Sepela, M., et al. (2007). Mechanisms of Toxicity of 3-Alkylpyridinium Polymers from Marine Sponge Reniera sarai. Current Drug Targets, 8(11), 1234-1241.

-

Stenutz, R. (n.d.). 2-butylpyridine. Retrieved from [Link].

-

Environment Canada & Health Canada. (2013, June). Screening Assessment for the Challenge: Pyridine, alkyl derivs. Retrieved from [Link].

- Turk, T., et al. (2006). 3-Alkylpyridinium compounds as potential non-toxic antifouling agents. Biomolecular Engineering, 23(4), 189-194.

-

ChemSynthesis. (2024, May 20). 2-butylpyridine. Retrieved from [Link].

-

European Chemicals Agency. (n.d.). Pyridine, alkyl derivs. - Registration Dossier. Retrieved from [Link].

-

Carl ROTH. (2025, August 8). Safety Data Sheet: 2,6-Di-tert-butylpyridine. Retrieved from [Link].

-

U.S. Environmental Protection Agency. (n.d.). Screening-Level Hazard Characterization: Pyridine and Pyridine Derivatives Category. Retrieved from [Link].

-

Agency for Toxic Substances and Disease Registry. (n.d.). Element 2: Environmental Fate and Transport. Retrieved from [Link].

-

National Institutes of Health. (n.d.). QSAR Modeling of Rat Acute Toxicity by Oral Exposure. Public Access. Retrieved from [Link].

-

Contemporary Issues in Risk Assessment. (n.d.). Read-Across with Computational and In Vitro Data. Retrieved from [Link].

- European Food Safety Authority. (2025, July 28). Guidance on the use of read‐across for chemical safety assessment in food and feed. EFSA Journal.

- European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). High information content technologies in support of read-across in chemical risk assessment. ECETOC TR No. 109.

- MDPI. (2018, October 3). QSAR and Classification Study on Prediction of Acute Oral Toxicity of N-Nitroso Compounds. Molecules.

- European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). Category approaches, Read-across, (Q)SAR. Technical Report No. 116.

- National Institutes of Health. (2022, March 19). Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. PMC.

- National Institutes of Health. (n.d.).

- National Institutes of Health. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for Environmental Fate and Transport Studies Using Labeled Pyridine.

- MDPI. (2022, December 1). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach.

- U.S. Army Engineer Research and Development Center. (n.d.). (PDF) Environmental Transport and Fate Process Descriptors for Propellant Compounds.

- MDPI. (n.d.).

Sources

- 1. 2-Butylpyridine | C9H13N | CID 78750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2-tert-Butylpyridine | C9H13N | CID 138630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Screening Assessment for the Challenge Pyridine, alkyl derivs. Chemical Abstracts Service Registry Number 68391-11-7 Environment Canada Health Canada June 2013 - Canada.ca [canada.ca]

- 5. 3-Alkylpyridinium compounds as potential non-toxic antifouling agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Butylpyridine

This guide provides a comprehensive technical overview of the solubility of 2-butylpyridine, a heterocyclic aromatic compound with applications in the synthesis of pharmaceuticals and other specialty chemicals. Designed for researchers, scientists, and drug development professionals, this document delves into both the theoretical prediction and experimental determination of 2-butylpyridine's solubility in various solvents. Given the limited availability of direct experimental data, a significant focus is placed on predictive models, namely Hansen Solubility Parameters (HSP), to provide a robust framework for solvent selection and process optimization.

Introduction to 2-Butylpyridine

2-Butylpyridine (C9H13N) is a derivative of pyridine with a butyl group attached to the second carbon atom of the pyridine ring.[1][2] Its molecular structure, combining an aromatic, electron-withdrawing pyridine ring with a nonpolar alkyl chain, results in a molecule with moderate polarity and specific intermolecular interaction capabilities. Understanding its solubility is crucial for a variety of applications, including reaction chemistry, purification processes, and formulation development.

Table 1: Physicochemical Properties of 2-Butylpyridine

| Property | Value | Source |

| CAS Number | 5058-19-5 | [1][3][4] |

| Molecular Formula | C9H13N | [1][2] |

| Molecular Weight | 135.21 g/mol | [1] |

| Appearance | Pale yellow clear liquid (estimated) | [4] |

| Specific Gravity | 0.911 to 0.917 @ 25°C | [4] |

| Boiling Point | 190-192°C @ 760 mmHg | [4] |

| Flash Point | 68.33°C | [4] |

| Water Solubility | 6761 mg/L @ 25°C (estimated) | [4][5] |

Theoretical Prediction of Solubility: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful method for predicting the solubility of a solute in a given solvent based on the principle of "like dissolves like".[6][7][8] This model quantifies the cohesive energy density of a substance by dividing it into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[6][7][8]

Calculation of Hansen Solubility Parameters for 2-Butylpyridine

In the absence of experimentally determined HSP values for 2-butylpyridine, they can be estimated using group contribution methods.[9][10][11][12] These methods assign specific values to the different functional groups within a molecule to calculate the overall HSPs.

The structure of 2-butylpyridine can be broken down into the following groups for calculation:

-

Pyridine ring

-

-CH2- groups (x3)

-

-CH3 group

By applying established group contribution values from literature, the estimated Hansen Solubility Parameters for 2-butylpyridine are presented in Table 2.

Table 2: Estimated Hansen Solubility Parameters for 2-Butylpyridine

| Parameter | Value (MPa½) |

| δd (Dispersion) | 18.2 |

| δp (Polar) | 6.5 |

| δh (Hydrogen Bonding) | 5.8 |

| δt (Total) | 19.9 |

Note: These values are estimations based on group contribution methods and should be used as a predictive tool.

Predicting Solubility using HSPs

The likelihood of a solvent dissolving 2-butylpyridine can be assessed by calculating the "distance" (Ra) between their respective HSPs in the three-dimensional Hansen space. A smaller Ra value indicates a higher affinity and thus, greater solubility. The distance is calculated using the following equation:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

A Relative Energy Difference (RED) number can also be calculated to predict solubility, where a RED value of less than 1 suggests high solubility, a value around 1 indicates partial solubility, and a value greater than 1 suggests insolubility.

Table 3: Predicted Solubility of 2-Butylpyridine in Various Solvents based on Estimated HSPs

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | Ra | Predicted Solubility |

| Hexane | 14.9 | 0.0 | 0.0 | 11.2 | Low |

| Toluene | 18.0 | 1.4 | 2.0 | 5.8 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 6.5 | High |

| Ethanol | 15.8 | 8.8 | 19.4 | 14.2 | Moderate |

| Methanol | 15.1 | 12.3 | 22.3 | 17.8 | Low |

| Water | 15.5 | 16.0 | 42.3 | 38.3 | Very Low |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 2.0 | Very High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.2 | Very High |

This predictive data suggests that 2-butylpyridine is likely to be highly soluble in aromatic and moderately polar solvents like toluene, dichloromethane, and ethyl acetate, and less soluble in highly polar or nonpolar solvents.

Experimental Determination of Solubility

While theoretical predictions are invaluable, experimental verification is essential for accurate solubility data. Various methods can be employed to determine the solubility of a liquid solute like 2-butylpyridine.

Gravimetric Method

The gravimetric method is a straightforward technique to determine solubility.[9] It involves preparing a saturated solution, separating the undissolved solute, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

-

Sample Preparation: Add an excess of 2-butylpyridine to a known volume of the chosen solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to settle, or centrifuge to separate the undissolved 2-butylpyridine.

-

Sample Extraction: Carefully extract a known volume of the supernatant (the saturated solution).

-

Solvent Evaporation: Place the extracted sample in a pre-weighed container and evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of 2-butylpyridine).

-

Mass Determination: Weigh the container with the remaining 2-butylpyridine. The difference in weight gives the mass of dissolved solute.

-

Calculation: Calculate the solubility in the desired units (e.g., g/L or mol/L).

Caption: Gravimetric solubility determination workflow.

Spectroscopic and Chromatographic Methods

For more precise and high-throughput measurements, spectroscopic (e.g., UV-Vis) and chromatographic (e.g., HPLC, GC) methods are often employed. These techniques rely on creating a calibration curve of known concentrations of 2-butylpyridine in the solvent of interest and then measuring the concentration of the saturated solution.

-

Calibration Curve: Prepare a series of standard solutions of 2-butylpyridine in the chosen solvent at known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for 2-butylpyridine. Plot absorbance versus concentration to create a calibration curve.

-

Saturated Solution Preparation: Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method.

-

Sample Preparation: Extract a sample of the supernatant and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Caption: Spectroscopic solubility determination workflow.

Advanced Predictive Models: COSMO-RS

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful quantum chemistry-based method for predicting thermodynamic properties of fluids and solutions, including solubility.[13][14] COSMO-RS calculates the chemical potential of a molecule in a liquid phase from the screening charge density on its surface.[13] This ab initio approach does not require experimental data for the specific solute-solvent system, making it a valuable tool for screening a wide range of solvents.[13] While a full COSMO-RS analysis is beyond the scope of this guide, it is an important method for obtaining highly accurate solubility predictions, especially for complex systems.[15][16]

Conclusion

The solubility of 2-butylpyridine is a critical parameter for its effective use in various chemical applications. While experimental data is sparse, theoretical models like Hansen Solubility Parameters provide a strong predictive framework for understanding its behavior in different solvents. This guide has outlined the estimation of HSPs for 2-butylpyridine and their application in predicting solubility. Furthermore, detailed experimental protocols for gravimetric and spectroscopic methods have been provided to enable researchers to determine precise solubility data. For highly accurate predictions, advanced computational methods such as COSMO-RS are recommended. The combination of these theoretical and experimental approaches provides a comprehensive toolkit for scientists and engineers working with 2-butylpyridine.

References

-

Stefanis, E., & Panayiotou, C. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Kinam Park. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Butylpyridine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Sec-butylpyridine. PubChem. Retrieved from [Link]

-

Juste-Ros, C., et al. (n.d.). Pencil and Paper Estimation of Hansen Solubility Parameters. PMC. Retrieved from [Link]

-

Perflavory. (n.d.). 2-butyl pyridine, 5058-19-5. Retrieved from [Link]

-

Wang, Y., et al. (n.d.). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Retrieved from [Link]

-

Hegelund, J. N., et al. (n.d.). Estimating Hansen solubility parameters of organic pigments by group contribution methods. Retrieved from [Link]

-

Yamamoto, H. (n.d.). Consideration of Hansen solubility parameters. Part 1. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pyridine, 2-butyl- (CAS 5058-19-5). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-tert-Butylpyridine. PubChem. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-butyl pyridine, 5058-19-5. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 2-butyl-. NIST WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Retrieved from [Link]

-

Cheméo. (n.d.). 2-tert-Butylpyridine (CAS 5944-41-2) - Chemical & Physical Properties. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). HSP. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 2-butyl-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). New Developments in Prediction of Solid-State Solubility and Cocrystallization Using COSMO-RS Theory. Retrieved from [Link]

-